methanone](/img/structure/B223532.png)
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is not fully understood, but it is believed to act as a selective antagonist for certain dopamine receptors, particularly the D3 receptor. By blocking the activity of these receptors, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone may modulate the release of dopamine in the brain, which could have implications for the regulation of mood, motivation, and reward.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone are still being studied, but it has been shown to have a high affinity for dopamine receptors in the brain. This suggests that it may have potential applications in the treatment of certain neurological disorders, such as Parkinson's disease and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is its high selectivity for dopamine receptors, particularly the D3 receptor. This makes it a valuable tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one of the limitations of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is its relatively low yield in the synthesis process, which can make it expensive and time-consuming to produce.
Zukünftige Richtungen
There are several potential future directions for the study of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone. One area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another area of research is the investigation of the potential therapeutic applications of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone in the treatment of neurological disorders such as Parkinson's disease and addiction. Finally, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone could be used as a tool for the development of new radioligands for PET imaging studies, which could have implications for the diagnosis and treatment of a wide range of diseases.
Synthesemethoden
The synthesis of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone involves the reaction of 4-iodobenzyl chloride with diphenylmethylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the synthesis process is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the study of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. In addition, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone has been used as a radioligand for positron emission tomography (PET) imaging studies, which allow for the visualization and quantification of specific molecular targets in vivo.
Eigenschaften
Produktname |
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone |
|---|---|
Molekularformel |
C24H23IN2O |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
(4-benzhydrylpiperazin-1-yl)-(4-iodophenyl)methanone |
InChI |
InChI=1S/C24H23IN2O/c25-22-13-11-21(12-14-22)24(28)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
InChI-Schlüssel |
LUDSFKFBCPASAL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
Kanonische SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



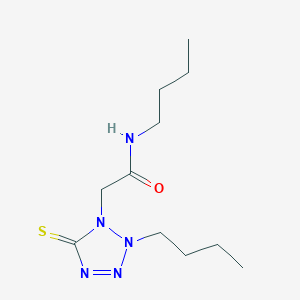
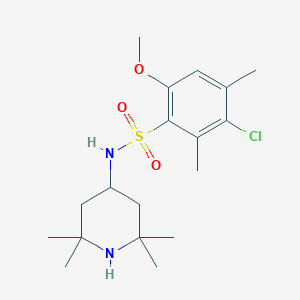
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)

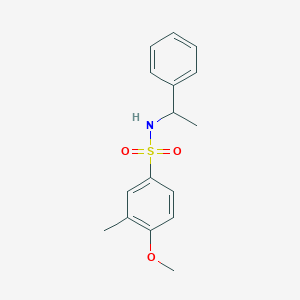
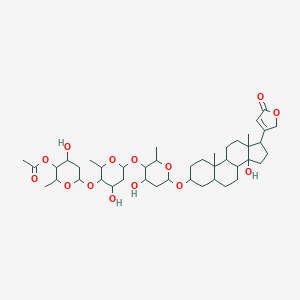
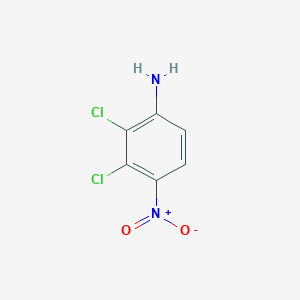

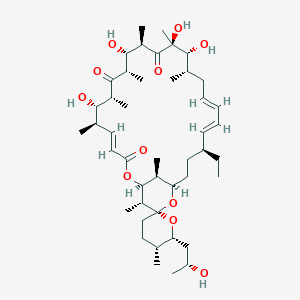
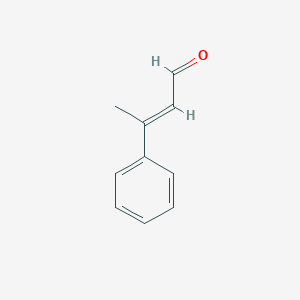
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)